![molecular formula C10H7BrClFN2 B15053098 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline](/img/structure/B15053098.png)
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline is a chemical compound with the molecular formula C10H7BrClFN2 and a molecular weight of 289.53 g/mol . It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline can be compared with other quinazoline derivatives, such as:
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: This compound has a similar structure but with different halogen substitutions, leading to distinct chemical and biological properties.
6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline: The presence of an ethoxy group instead of an ethyl group can significantly alter its reactivity and applications.
Eigenschaften
Molekularformel |
C10H7BrClFN2 |
---|---|
Molekulargewicht |
289.53 g/mol |
IUPAC-Name |
6-bromo-4-chloro-2-ethyl-8-fluoroquinazoline |
InChI |
InChI=1S/C10H7BrClFN2/c1-2-8-14-9-6(10(12)15-8)3-5(11)4-7(9)13/h3-4H,2H2,1H3 |
InChI-Schlüssel |
TYWKBTOVBRPIDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C=C(C=C2F)Br)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.